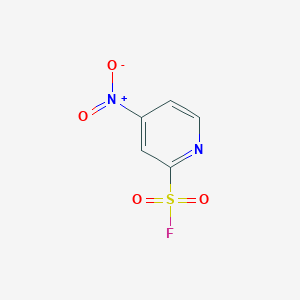

4-Nitropyridine-2-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitropyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O4S/c6-13(11,12)5-3-4(8(9)10)1-2-7-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXBFFICVHJOOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical characteristics of 4-Nitropyridine-2-sulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitropyridine-2-sulfonyl fluoride is a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with both a nitro group and a sulfonyl fluoride moiety, suggests potential applications as a covalent inhibitor or a chemical probe for biological targets. The electron-withdrawing nature of the nitro group and the electrophilic character of the sulfonyl fluoride group make this molecule a candidate for engaging with nucleophilic residues in proteins. This technical guide provides a summary of its physical characteristics, a proposed synthetic pathway, and a potential mechanism of action based on related compounds.

Physical Characteristics

Detailed experimental data on the physical characteristics of this compound is limited in publicly available literature. The following tables summarize the available computed and predicted data.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2090446-25-4[1] |

| Molecular Formula | C5H3FN2O4S[2] |

| Molecular Weight | 206.15 g/mol |

| Canonical SMILES | C1=CN=C(C=C1--INVALID-LINK--[O-])S(=O)(=O)F[2] |

| InChI | InChI=1S/C5H3FN2O4S/c6-13(11,12)5-3-4(8(9)10)1-2-7-5/h1-3H[2] |

| InChIKey | JJXBFFICVHJOOL-UHFFFAOYSA-N[2] |

| Predicted Physicochemical Properties | Value |

| XlogP | 0.8[2] |

| Monoisotopic Mass | 205.97975 Da[2] |

| Predicted Collision Cross Section (CCS) Data (Ų) | Adduct | m/z | Predicted CCS |

| [M+H]+ | 206.98703 | 133.0[2] | |

| [M+Na]+ | 228.96897 | 142.2[2] | |

| [M-H]- | 204.97247 | 135.0[2] | |

| [M+NH4]+ | 224.01357 | 150.1[2] | |

| [M+K]+ | 244.94291 | 135.8[2] | |

| [M+H-H2O]+ | 188.97701 | 130.7[2] |

Synthesis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (General Methodologies)

The following are generalized experimental protocols for the key steps in the proposed synthesis. These are based on literature procedures for similar transformations and would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of 4-Nitropyridine

A two-step continuous flow synthesis of 4-nitropyridine from pyridine N-oxide has been reported and could be adapted.[3]

-

Nitration of Pyridine N-oxide: Pyridine N-oxide is reacted with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield 4-nitropyridine N-oxide.[3]

-

Deoxygenation of 4-Nitropyridine N-oxide: The resulting 4-nitropyridine N-oxide is then treated with a deoxygenating agent, such as phosphorus trichloride (PCl₃), to afford 4-nitropyridine.[3]

Step 2: Conversion of 4-Nitropyridine-2-sulfonic Acid to this compound

General methods for the conversion of sulfonic acids to sulfonyl fluorides can be employed.

-

Method A: Using Thionyl Fluoride: The sodium salt of the sulfonic acid can be reacted with thionyl fluoride (SOF₂) to yield the sulfonyl fluoride.

-

Method B: Using Deoxyfluorination Reagents: The sulfonic acid can be treated with a deoxyfluorinating agent like Xtalfluor-E® under milder conditions.

References

The Ascendant Role of Pyridine Sulfonyl Fluorides in Covalent Drug Discovery: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Application of the Sulfonyl Fluoride Group in Pyridine Scaffolds.

The sulfonyl fluoride moiety, particularly when appended to a pyridine ring, has emerged as a privileged electrophile in the design of covalent inhibitors and chemical probes. Its unique combination of stability and tunable reactivity has positioned it as a powerful tool in modern drug discovery, enabling the targeting of a range of nucleophilic amino acid residues beyond cysteine. This technical guide provides a comprehensive overview of the reactivity of pyridine sulfonyl fluorides, detailing their synthesis, kinetic characterization, and application in targeting key signaling pathways.

Introduction: The Rise of a Versatile Covalent Warhead

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to engage in a variety of interactions with biological targets. When functionalized with a sulfonyl fluoride group (-SO₂F), the resulting molecule becomes a potent and selective covalent modifier. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the sulfur atom in the sulfonyl fluoride, making it susceptible to nucleophilic attack by amino acid residues within a protein's binding pocket. This reactivity is at the heart of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has found broad application in the development of targeted covalent inhibitors.

Unlike more traditional covalent warheads that primarily target cysteine, sulfonyl fluorides have demonstrated the ability to form stable covalent bonds with a broader range of nucleophilic residues, including lysine, serine, threonine, and tyrosine. This expanded targeting scope opens up new avenues for drug discovery, allowing for the covalent inhibition of proteins that lack a suitably positioned cysteine.

Synthesis of Pyridine Sulfonyl Fluorides

The synthesis of pyridine sulfonyl fluorides can be achieved through several routes, most commonly involving the conversion of a corresponding sulfonyl chloride or sulfonic acid. The choice of synthetic strategy often depends on the position of the sulfonyl fluoride group on the pyridine ring and the presence of other functional groups.

A general and widely applicable method involves the diazotization of an aminopyridine, followed by a sulfonyl-chlorination reaction and subsequent fluoride exchange.

Reactivity and Mechanism of Covalent Modification

The covalent modification of a target protein by a pyridine sulfonyl fluoride inhibitor proceeds through a two-step mechanism. Initially, the inhibitor reversibly binds to the protein's active site, driven by non-covalent interactions. This is followed by the irreversible formation of a covalent bond between the sulfonyl fluoride's sulfur atom and a nucleophilic amino acid residue.

The rate of this covalent modification is a critical parameter in the design of effective inhibitors and is typically characterized by the second-order rate constant, k_inact/K_I, which incorporates both the initial binding affinity (K_I) and the maximal rate of inactivation (k_inact).

Targeting Nucleophilic Amino Acid Residues

The versatility of the sulfonyl fluoride warhead lies in its ability to react with a variety of nucleophilic amino acid residues:

-

Lysine: The primary amine of the lysine side chain is a potent nucleophile that readily reacts with sulfonyl fluorides to form a stable sulfonamide bond.

-

Serine and Threonine: The hydroxyl groups of serine and threonine can also be targeted, forming sulfonate esters.

-

Tyrosine: The phenolic hydroxyl group of tyrosine is another key target, leading to the formation of a stable sulfonate ester.

-

Histidine: The imidazole side chain of histidine can also be modified, although the resulting adducts may be less stable than those formed with other residues.

Quantitative Analysis of Pyridine Sulfonyl Fluoride Reactivity

The potency and selectivity of pyridine sulfonyl fluoride inhibitors are quantified through a combination of enzymatic and cellular assays. The key parameters determined are the half-maximal inhibitory concentration (IC₅₀) and the kinetic constants of covalent modification (k_inact and K_I).

Table 1: Inhibitory Potency of Pyridine Sulfonyl Fluoride-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) | k_inact/K_I (M⁻¹s⁻¹) | Reference |

| 1 | FGFR4 | < 10 | 1.5 x 10⁵ | FGIN-1-27 |

| 2 | EGFR (L858R/T790M) | 5.2 | 0.019 (k_obs/[I]) | Wu et al. (2016) |

| 3 | BTK | 85 | Not Reported | U.S. Patent US-20140024651-A1 |

| 4 | JAK3 | 150 | Not Reported | U.S. Patent US-20140024651-A1 |

Table 2: Reactivity of a Pyridine Sulfonyl Fluoride Probe with Amino Acid Nucleophiles

| Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) |

| N-α-acetyl-L-lysine | 0.25 |

| N-α-acetyl-L-cysteine | 0.18 |

| N-α-acetyl-L-histidine | 0.08 |

| N-α-acetyl-L-tyrosine | 0.05 |

Application in Targeting Signaling Pathways

Pyridine sulfonyl fluoride-based inhibitors have shown significant promise in targeting key signaling pathways implicated in cancer and other diseases. Notably, they have been successfully employed to inhibit protein kinases, a class of enzymes frequently dysregulated in cancer.

Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)

The FGFR4 signaling pathway plays a crucial role in cell proliferation and differentiation, and its aberrant activation is implicated in hepatocellular carcinoma. Pyridine sulfonyl fluoride inhibitors have been developed to covalently target a non-catalytic cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, leading to potent and selective inhibition.

FGFR4 Signaling Pathway and Covalent Inhibition.

Overcoming Resistance in Epidermal Growth Factor Receptor (EGFR) Inhibition

Mutations in EGFR are a common driver of non-small cell lung cancer. While first- and second-generation EGFR inhibitors have been effective, the emergence of resistance mutations, such as T790M and C797S, has limited their long-term efficacy. Pyridine sulfonyl fluoride-based inhibitors that target the catalytic lysine residue (Lys745) offer a promising strategy to overcome this resistance, as they do not rely on the cysteine residue that is mutated in some resistant forms of the enzyme.

Experimental Protocols

Synthesis of Pyridine-3-Sulfonyl Fluoride

This protocol describes a representative synthesis of pyridine-3-sulfonyl fluoride from 3-aminopyridine.

Materials:

-

3-Aminopyridine

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sulfur dioxide (SO₂)

-

Copper(I) chloride (CuCl)

-

Potassium fluoride (KF)

-

Acetonitrile

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Diazotization: Dissolve 3-aminopyridine in a solution of concentrated HCl and water at 0°C. Slowly add an aqueous solution of NaNO₂ while maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes.

-

Sulfonyl Chloride Formation: In a separate flask, prepare a solution of SO₂ in acetic acid and add CuCl as a catalyst. Cool this solution to 0°C and slowly add the diazonium salt solution from the previous step. Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Work-up and Extraction: Pour the reaction mixture into ice water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude pyridine-3-sulfonyl chloride.

-

Fluorination: Dissolve the crude pyridine-3-sulfonyl chloride in acetonitrile and add an excess of KF. Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, filter off the salts, and concentrate the filtrate. Purify the residue by column chromatography to obtain pyridine-3-sulfonyl fluoride.

Determination of k_inact and K_I

This protocol outlines a general procedure for determining the kinetic parameters of a covalent inhibitor.

Materials:

-

Target enzyme

-

Pyridine sulfonyl fluoride inhibitor

-

Substrate for the enzyme

-

Assay buffer

-

96-well plates

-

Plate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and inhibitor in a suitable buffer (e.g., PBS or Tris-HCl).

-

Incubation: In a 96-well plate, incubate the enzyme at a fixed concentration with a range of inhibitor concentrations.

-

Time-course Measurement: At various time points, initiate the enzymatic reaction by adding the substrate.

-

Data Acquisition: Measure the rate of product formation using a plate reader.

-

Data Analysis: Plot the observed rate constant (k_obs) for enzyme inactivation at each inhibitor concentration. The k_obs values are then plotted against the inhibitor concentration. The resulting hyperbolic curve is fitted to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_I.

Mass Spectrometry Analysis of Covalent Adducts

This protocol describes the use of LC-MS/MS to confirm the covalent modification of a target protein and identify the modified residue.

Materials:

-

Target protein

-

Pyridine sulfonyl fluoride inhibitor

-

Tris buffer

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate the target protein with an excess of the pyridine sulfonyl fluoride inhibitor in Tris buffer at 37°C for a time sufficient to ensure complete reaction.

-

Reduction and Alkylation: Add DTT to reduce disulfide bonds, followed by IAM to alkylate any free cysteine residues.

-

Proteolytic Digestion: Add trypsin to the protein solution and incubate overnight at 37°C to digest the protein into peptides.

-

LC-MS/MS Analysis: Acidify the peptide mixture with formic acid and analyze by LC-MS/MS.

-

Data Analysis: Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of the pyridine sulfonyl group on potential nucleophilic residues (lysine, serine, threonine, tyrosine, histidine). The identification of a peptide with this mass shift confirms the covalent modification and pinpoints the site of adduction.

Workflow for Covalent Inhibitor Discovery and Validation

The discovery and validation of pyridine sulfonyl fluoride-based covalent inhibitors typically follows a multi-step workflow, from initial screening to in vivo efficacy studies.

Workflow for the Discovery and Validation of Covalent Inhibitors.

Conclusion

Pyridine sulfonyl fluorides represent a highly promising class of covalent modifiers for drug discovery. Their favorable balance of stability and reactivity, coupled with their ability to target a diverse range of nucleophilic amino acid residues, provides a powerful platform for the development of potent and selective inhibitors against challenging biological targets. As our understanding of the nuanced reactivity of this unique warhead continues to grow, we can expect to see the emergence of a new generation of covalent therapies with improved efficacy and safety profiles.

The Advent of Nitropyridine Sulfonyl Fluorides: A Technical Guide to Their Discovery, Synthesis, and Applications

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthesis of nitropyridine sulfonyl fluorides has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at this important class of compounds, which have garnered significant recent interest as covalent inhibitors and antibacterial agents.

Introduction: A New Era in Covalent Inhibitors

Nitropyridine sulfonyl fluorides have emerged as a significant class of compounds in medicinal chemistry and chemical biology. Their unique electronic properties, arising from the presence of both a nitro group and a sulfonyl fluoride on a pyridine ring, confer a balance of stability and reactivity that makes them particularly suitable for the development of targeted covalent inhibitors. The journey of these molecules, from their synthetic origins to their current applications, reflects a growing appreciation for their potential in addressing challenging biological targets.

The Genesis of a Privileged Scaffold: Discovery and Early History

While the synthesis of sulfonyl fluorides and nitropyridines as separate chemical entities has a long history, the specific discovery of nitropyridine sulfonyl fluorides is more recent. The initial impetus for their synthesis likely arose from the broader exploration of substituted pyridines and their potential applications in various fields of chemistry.

The key precursors to nitropyridine sulfonyl fluorides are the corresponding nitropyridine sulfonyl chlorides. The synthesis of compounds such as 5-nitro-pyridine-2-sulfonyl chloride and 3-nitropyridine-2-sulfonyl chloride has been established, making them commercially available starting materials.[1][2] The conversion of these sulfonyl chlorides to the corresponding sulfonyl fluorides is a critical step, often achieved through halide exchange reactions.

A significant turning point in the history of these compounds was the discovery that ortho-nitroaryl sulfonyl fluorides possess potent antibacterial activity. This finding spurred a renewed interest in the synthesis and biological evaluation of a wide range of nitrated aromatic sulfonyl fluorides, including their pyridine-based analogs.

Synthetic Strategies: Crafting the Core Structure

The synthesis of nitropyridine sulfonyl fluorides can be broadly approached through two main pathways: the formation of the sulfonyl fluoride moiety on a pre-existing nitropyridine core, or the nitration of a pyridine ring already bearing a sulfonyl fluoride or a precursor group.

From Nitropyridine Sulfonyl Chlorides

The most common and direct route to nitropyridine sulfonyl fluorides involves the fluorination of the corresponding nitropyridine sulfonyl chloride. This halide exchange reaction is typically achieved using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂). The reaction conditions, including the solvent and temperature, can be optimized to achieve high yields.

Table 1: Synthesis of Nitropyridine Sulfonyl Fluorides from Sulfonyl Chlorides

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-Nitro-pyridine-2-sulfonyl chloride | KF | Acetonitrile | 80 | >90 (Typical) | General Method |

| 3-Nitro-pyridine-2-sulfonyl chloride | KHF₂ | Acetonitrile/Water | 60 | High | General Method |

A general workflow for this synthetic approach is illustrated below:

Caption: General workflow for the synthesis of nitropyridine sulfonyl fluorides from their corresponding sulfonyl chlorides.

From Nitropyridine Sulfonic Acids

An alternative route involves the conversion of nitropyridine sulfonic acids to their sulfonyl fluoride counterparts. This can be achieved in a one-pot, two-step process where the sulfonic acid is first converted to the sulfonyl chloride in situ, followed by the addition of a fluoride source.[3]

Table 2: Synthesis of Nitropyridine Sulfonyl Fluorides from Sulfonic Acids

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-Nitropyridine-2-sulfonic acid | 1. Thionyl chloride 2. KF | DMF | 100 | Moderate to High | [3] |

The general logic for this synthetic pathway is as follows:

Caption: Logical flow for the synthesis of nitropyridine sulfonyl fluorides from sulfonic acids.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of nitropyridine sulfonyl fluorides. The following are representative protocols for the synthesis of key precursors and the final products.

Synthesis of 3-Pyridine Sulfonyl Chloride

A common method for the synthesis of 3-pyridine sulfonyl chloride starts from 3-aminopyridine. The process involves a diazotization reaction followed by sulfochlorination.[4][5]

Protocol:

-

Diazotization: 3-Aminopyridine is dissolved in a suitable acidic medium (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.

-

Sulfochlorination: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent, often in the presence of a copper(I) chloride catalyst.

-

Workup: The reaction mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield 3-pyridine sulfonyl chloride.

Fluorination of 5-Nitro-pyridine-2-sulfonyl Chloride

Protocol:

-

To a solution of 5-nitro-pyridine-2-sulfonyl chloride in anhydrous acetonitrile, add an excess of potassium fluoride.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography or LC-MS.

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to afford 5-nitropyridine-2-sulfonyl fluoride.

Quantitative Data for Fluorination:

| Parameter | Value |

| Starting Material | 5-Nitro-pyridine-2-sulfonyl chloride (1.0 eq) |

| Fluorinating Agent | Potassium Fluoride (3.0 eq) |

| Solvent | Anhydrous Acetonitrile |

| Reaction Temperature | 82 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

Applications in Drug Discovery and Chemical Biology

The primary driver for the recent surge in interest in nitropyridine sulfonyl fluorides is their application as covalent inhibitors, particularly as antibacterial agents.

Covalent Inhibition and Signaling Pathways

Sulfonyl fluorides act as "privileged warheads" in chemical biology, capable of forming covalent bonds with nucleophilic amino acid residues such as serine, threonine, lysine, and tyrosine in protein active sites. The presence of an ortho-nitro group in nitropyridine sulfonyl fluorides is believed to enhance their electrophilicity and selectivity towards specific biological targets.

The proposed mechanism of action for their antibacterial activity involves the covalent modification of essential bacterial enzymes, thereby disrupting critical cellular pathways.

Caption: Proposed signaling pathway for the antibacterial action of nitropyridine sulfonyl fluorides.

Conclusion

The discovery and development of nitropyridine sulfonyl fluorides represent a significant advancement in the field of covalent inhibitors. Their unique chemical properties and potent biological activities have positioned them as promising candidates for the development of new therapeutics, particularly in the fight against antibiotic resistance. This technical guide provides a foundational understanding of their history, synthesis, and applications, serving as a valuable resource for scientists working at the forefront of drug discovery.

References

- 1. cbijournal.com [cbijournal.com]

- 2. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 5. CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

In-depth Technical Guide: Spectral Data for 4-Nitropyridine-2-sulfonyl fluoride (NMR, MS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental spectral data (NMR and MS) for 4-Nitropyridine-2-sulfonyl fluoride is limited. This guide provides predicted mass spectrometry data and an analysis of expected NMR spectral characteristics based on the compound's structure and data from analogous molecules. The experimental protocols described are general best practices for this type of analysis.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Sulfonyl fluorides are recognized for their utility as chemical probes and potential therapeutic agents.[1][2] Accurate spectral characterization is crucial for the unequivocal identification and quality control of this compound. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and provides generalized experimental protocols for their acquisition.

Predicted Mass Spectrometry Data

Table 1: Predicted Mass Spectrometry Data for this compound [3]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 206.98703 |

| [M+Na]⁺ | 228.96897 |

| [M-H]⁻ | 204.97247 |

| [M+NH₄]⁺ | 224.01357 |

| [M+K]⁺ | 244.94291 |

| [M]⁺ | 205.97920 |

| [M]⁻ | 205.98030 |

Expected NMR Spectral Data

Based on the structure of this compound, the following NMR spectral characteristics are anticipated.

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing effects of the nitro group and the sulfonyl fluoride group will cause these signals to appear at a relatively low field (downfield). The expected splitting pattern would be a doublet, a triplet (or more complex multiplet), and another doublet, reflecting the coupling between adjacent protons.

The carbon NMR spectrum will display five distinct signals for the five carbon atoms in the pyridine ring. The carbon atoms directly attached to the nitro and sulfonyl fluoride groups will be significantly deshielded and appear at a lower field. The other three carbon signals will resonate at higher fields.

The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom in the sulfonyl fluoride group. The chemical shift of this signal will be characteristic of sulfonyl fluorides.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for a solid organic compound like this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Typical parameters: 64-128 scans, a broad spectral width to encompass the expected chemical shift range of organofluorine compounds.

-

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

-

Acquire data in both positive and negative ion modes to observe different adducts.

-

Obtain a high-resolution mass spectrum to determine the accurate mass and elemental composition.

-

Visualizations

The following diagrams illustrate a general workflow for compound characterization and the logical relationship of spectral data in structure elucidation.

References

Commercial Availability and Synthetic Insights for 4-Nitropyridine-2-sulfonyl fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-Nitropyridine-2-sulfonyl fluoride (CAS No. 2090446-25-4), a valuable reagent in chemical biology and drug discovery. The guide also outlines a plausible synthetic pathway, drawing from established chemical principles, to aid researchers in its preparation.

Commercial Availability

This compound is available from several specialized chemical suppliers. While pricing and stock levels are often subject to inquiry, the following table summarizes the known commercial sources.

| Supplier | Website | CAS No. | Purity | Pack Sizes | Price | Availability |

| Biosynth | --INVALID-LINK-- | 2090446-25-4 | ≥95% | 100 mg, 1 g | ~ | Typically 3-4 weeks[1] |

| Ambeed, Inc. | --INVALID-LINK-- | 2090446-25-4 | Inquiry | Inquiry | Inquiry | Inquiry |

| Chemenu Inc. | --INVALID-LINK-- | 2090446-25-4 | Inquiry | Inquiry | Inquiry | Inquiry |

| BLD Pharmatech Ltd. | --INVALID-LINK-- | 2090446-25-4 | Inquiry | Inquiry | Inquiry | Inquiry |

Note: Pricing and availability are subject to change and should be confirmed directly with the supplier.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₃FN₂O₄S |

| Molecular Weight | 206.15 g/mol [1] |

| Appearance | Inquire with supplier |

| Storage Conditions | Inquire with supplier |

Proposed Synthetic Pathway

The proposed pathway involves the nitration of pyridine-N-oxide to yield 4-nitropyridine-N-oxide, followed by deoxygenation to 4-nitropyridine. The subsequent conversion to the target sulfonyl fluoride would likely proceed via a Sandmeyer-type reaction from an amino precursor.

Caption: Proposed synthetic pathway for this compound.

Key Experimental Protocols

Step 1: Synthesis of 4-Nitropyridine

A two-step continuous flow synthesis of 4-nitropyridine from pyridine N-oxide has been reported.[2] This method offers high yield and improved safety compared to batch processes.

Materials:

-

Pyridine N-oxide

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Phosphorus trichloride (PCl₃)

-

1,2-dichloroethane (DCE)

-

Acetonitrile (CH₃CN)

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Nitration (Continuous Flow): A solution of pyridine N-oxide in concentrated sulfuric acid and fuming nitric acid is pumped through a heated reactor coil. The output is then mixed with ice water and extracted with 1,2-dichloroethane.

-

Deoxygenation (Continuous Flow): The DCE phase containing 4-nitropyridine N-oxide is mixed with a solution of PCl₃ in acetonitrile and passed through a second heated reactor coil.[3]

-

Work-up: The reaction mixture is cooled, quenched with water, and neutralized with sodium carbonate. The product is extracted with DCE, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-nitropyridine.[3]

Step 2: Proposed Conversion to this compound

The conversion of an amino-substituted pyridine to the corresponding sulfonyl fluoride can be achieved via a modified Sandmeyer reaction. This would first require the reduction of 4-nitropyridine to 4-amino-2-aminopyridine, which is a non-trivial step that may require optimization. A general procedure for the conversion of an aromatic amine to a sulfonyl fluoride is outlined below.

Materials:

-

4-Amino-2-aminopyridine (hypothetical intermediate)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sulfur dioxide (SO₂)

-

Copper(I) chloride (CuCl)

-

Potassium fluoride (KF)

Procedure:

-

Diazotization: The aminopyridine is dissolved in aqueous HCl and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

-

Sulfonylation and Fluorination: The cold diazonium salt solution is added to a mixture of sulfur dioxide and copper(I) chloride in a suitable solvent. This is followed by the addition of potassium fluoride to yield the sulfonyl fluoride.

-

Work-up: The reaction mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of a sulfonyl fluoride from an aromatic amine precursor.

References

Theoretical Studies on 4-Nitropyridine-2-sulfonyl fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of 4-Nitropyridine-2-sulfonyl fluoride, a heteroaromatic sulfonyl fluoride with potential applications in drug discovery and chemical biology. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from established principles of sulfonyl fluoride chemistry, particularly within the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and covalent inhibitor design. We present a putative synthesis pathway, predicted physicochemical properties, and a discussion of its potential reactivity and biological applications as a covalent probe. This guide is intended to serve as a foundational resource for researchers interested in the exploration and application of this and related compounds.

Introduction

Sulfonyl fluorides have emerged as a privileged class of electrophiles in drug discovery and chemical biology, primarily due to their unique balance of stability and reactivity.[1][2] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, yet can be activated to form covalent bonds with nucleophilic amino acid residues in proteins, such as lysine, tyrosine, serine, and histidine.[1][3][4] This property makes them ideal "warheads" for the design of targeted covalent inhibitors (TCIs), which can offer enhanced potency, prolonged duration of action, and improved therapeutic indices.[5][6]

The introduction of a nitro group onto the pyridine ring, particularly in a position that can influence the electronics of the sulfonyl fluoride moiety, is expected to modulate its reactivity. Aromatic sulfonyl fluorides bearing ortho-nitro groups have demonstrated notable antibacterial activity, suggesting that compounds like this compound could be of interest in the development of novel anti-infective agents.

This guide will explore the theoretical aspects of this compound, providing a framework for its synthesis, characterization, and potential biological evaluation.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Data Source |

| Molecular Formula | C₅H₃FN₂O₄S | PubChem[7] |

| Molecular Weight | 206.16 g/mol | PubChem[7] |

| Monoisotopic Mass | 205.97975 Da | PubChem[7] |

| XLogP3 | 0.8 | PubChem[7] |

| Hydrogen Bond Donor Count | 0 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[7] |

| Rotatable Bond Count | 1 | PubChem[7] |

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound has not been identified in the literature. However, a plausible synthetic route can be proposed based on established methods for the preparation of heteroaryl sulfonyl fluorides from corresponding thiols.

Proposed Synthetic Pathway

The synthesis of this compound would likely proceed through a multi-step sequence starting from the nitration of pyridine-N-oxide, followed by introduction of a thiol group, and subsequent oxidative fluorination.

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies (Adaptable Protocols)

The following protocols are based on general procedures for the synthesis of precursors and related heteroaryl sulfonyl fluorides and would require optimization for the specific target molecule.

Step 1: Synthesis of 4-Nitropyridine-N-Oxide

This procedure is adapted from a continuous flow synthesis of 4-nitropyridine.[8]

-

Materials: Pyridine-N-oxide, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).

-

Protocol: Pyridine-N-oxide is nitrated using a mixture of nitric acid and sulfuric acid. This reaction is highly exothermic and requires careful temperature control. In a continuous flow setup, the reactants are pumped through a microreactor at a controlled temperature to yield 4-nitropyridine-N-oxide.[8] For a batch process, slow addition of the nitrating mixture to a solution of pyridine-N-oxide at low temperature is recommended.

Step 2: Synthesis of 4-Nitropyridine-2-thiol

The introduction of a thiol at the 2-position of the 4-nitropyridine scaffold is a critical step. A common method involves the conversion of a suitable precursor, such as a 2-halopyridine derivative, with a sulfur nucleophile. The synthesis of the isomer, 5-nitropyridine-2-thiolate, has been achieved through the reductive cleavage of 2,2'-dithiobis(5-nitropyridine).[9] A similar strategy could potentially be adapted.

Step 3: Oxidative Fluorination of 4-Nitropyridine-2-thiol

This protocol is adapted from a general method for the preparation of heteroaryl sulfonyl fluorides from heteroaryl thiols.[10][11]

-

Materials: 4-Nitropyridine-2-thiol, Dichloromethane (CH₂Cl₂), Water, Potassium bifluoride (KHF₂), Tetrabutylammonium bisulfate (Bu₄NHSO₄), Sodium hypochlorite (NaOCl) solution (6%).

-

Protocol:

-

Suspend 4-Nitropyridine-2-thiol in a biphasic mixture of CH₂Cl₂ and water containing KHF₂ and Bu₄NHSO₄ in a polypropylene flask.

-

Cool the mixture to 0 to -5 °C with vigorous stirring.

-

Add cold (5 °C) sodium hypochlorite solution dropwise, maintaining the internal temperature between 0 and -5 °C. The NaOCl serves as the oxidant to convert the thiol to the sulfonyl chloride in situ, which is then fluorinated by KHF₂.[10]

-

After the addition is complete, continue stirring at the same temperature for a specified period.

-

The organic layer is then separated, washed, dried, and concentrated to yield the crude this compound, which can be purified by chromatography.

-

An alternative electrochemical approach for the oxidative coupling of thiols and potassium fluoride could also be considered, which avoids the use of chemical oxidants.[12]

Reactivity and Mechanism of Action

Sulfur(VI) Fluoride Exchange (SuFEx) Reactivity

This compound is a potential participant in SuFEx click chemistry. The sulfonyl fluoride group can act as an electrophilic hub, reacting with various nucleophiles to form stable covalent linkages.[6]

Caption: General mechanism of SuFEx reaction with this compound.

Covalent Modification of Biomolecules

The primary application of interest for this compound in drug development is as a covalent modifier of proteins. The electron-withdrawing nitro group is expected to increase the electrophilicity of the sulfur center, potentially enhancing its reactivity towards nucleophilic amino acid residues compared to non-nitrated analogues.

The covalent modification process typically involves an initial non-covalent binding event, which positions the sulfonyl fluoride warhead in proximity to a nucleophilic residue within the protein's binding site. This is followed by the covalent bond-forming reaction.

Caption: Logical workflow for targeted covalent inhibition by this compound.

Potential Biological Applications

Covalent Enzyme Inhibition

Given the reactivity profile of sulfonyl fluorides, this compound could be developed as a covalent inhibitor for a variety of enzyme classes, particularly those with a nucleophilic residue in their active site. The pyridine scaffold can be further functionalized to achieve selectivity for the target of interest.

Antibacterial Drug Discovery

The demonstrated antibacterial activity of ortho-nitro aromatic sulfonyl fluorides suggests a potential application for this compound in this area. The mechanism of action may involve the covalent modification of essential bacterial enzymes.

Chemical Biology Probes

As a reactive fragment, this compound could be utilized in activity-based protein profiling (ABPP) and chemoproteomic studies to identify novel drug targets and map ligandable sites in the proteome.[4][13]

Conclusion

This compound represents a promising, yet underexplored, molecule at the intersection of covalent inhibitor design and SuFEx chemistry. While this guide provides a theoretical framework for its synthesis and application based on extensive literature on related compounds, further experimental validation is necessary. The proposed synthetic routes offer a starting point for its preparation, and the discussion on its reactivity highlights its potential as a valuable tool for researchers in drug discovery and chemical biology. Future studies should focus on the successful synthesis and characterization of this compound, followed by a systematic evaluation of its reactivity and biological activity.

References

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Buy 5-Nitropyridine-2-sulfonyl chloride | 174485-82-6 [smolecule.com]

- 4. sulfonyl-fluorides-as-privileged-warheads-in-chemical-biology - Ask this paper | Bohrium [bohrium.com]

- 5. 5-Nitropyridine-2-thiol | C5H4N2O2S | CID 2763652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. prepchem.com [prepchem.com]

- 11. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 13. [PDF] Sulfonyl fluorides as privileged warheads in chemical biology | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 4-Nitropyridine-2-sulfonyl fluoride: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data exists for 4-Nitropyridine-2-sulfonyl fluoride. Therefore, this guide provides a comprehensive overview based on available information for structurally related compounds and the general class of sulfonyl fluorides. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.

Introduction to Sulfonyl Fluorides in Research

Sulfonyl fluorides have emerged as a privileged class of reactive electrophiles, or "warheads," in the fields of chemical biology and drug discovery.[1] Their unique balance of aqueous stability and reactivity allows them to act as covalent modifiers of various amino acid residues in proteins, including serine, threonine, lysine, tyrosine, cysteine, and histidine.[1][2] This broad reactivity spectrum, beyond the commonly targeted cysteine, opens up new avenues for developing covalent inhibitors for a wider range of biological targets.[3] The application of sulfonyl fluoride probes is instrumental in covalent enzyme inhibition, target identification and validation, and mapping enzyme binding sites and protein-protein interactions.[1][2]

Safety and Handling of this compound

نظرًا لعدم وجود بيانات أمان محددة لمركب 4-نيتروبيريدين-2-سلفونيل فلوريد، تستند احتياطات السلامة التالية إلى بيانات من مركبات ذات صلة هيكلية.

Hazard Identification and Precautionary Measures

Warning: This compound is likely to be harmful if swallowed, comes into contact with skin, or is inhaled, and may cause severe skin burns and eye damage.

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1]

-

Response:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

First Aid Measures

-

General Advice: If symptoms persist, call a physician.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

Ingestion: Call a physician or poison control center immediately. Do NOT induce vomiting.

Physicochemical Properties and Hazard Data

The following table summarizes the available data for this compound and key hazard information extrapolated from related compounds.

| Property | Data for this compound (Predicted) | Hazard Information (Extrapolated from Related Compounds) |

| Molecular Formula | C5H3FN2O4S | - |

| Molecular Weight | 206.15 g/mol | - |

| Appearance | - | Likely a solid |

| Oral Toxicity | - | Harmful if swallowed |

| Dermal Toxicity | - | Harmful in contact with skin |

| Inhalation Toxicity | - | Harmful if inhaled |

| Skin Corrosion/Irritation | - | Causes severe skin burns |

| Eye Damage/Irritation | - | Causes serious eye damage |

| Respiratory Irritation | - | May cause respiratory irritation |

Experimental Protocols

The following are generalized experimental protocols for the use of a sulfonyl fluoride probe, which should be adapted for the specific experimental context.

General Protocol for Protein Labeling with a Sulfonyl Fluoride Probe

-

Reagent Preparation:

-

Prepare a stock solution of the sulfonyl fluoride probe (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the protein solution with the sulfonyl fluoride probe to the desired final concentration (e.g., 10 µM protein and 100 µM probe).

-

Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-4 hours). The optimal time and temperature should be determined empirically.

-

-

Quenching the Reaction (Optional):

-

The reaction can be quenched by adding a nucleophile, such as dithiothreitol (DTT), to a final concentration of 10 mM.

-

-

Analysis of Labeling:

-

The extent of protein labeling can be analyzed by various methods, such as:

-

Mass Spectrometry: To identify the modified amino acid residue(s).

-

SDS-PAGE and Western Blotting: If the probe contains a reporter tag (e.g., biotin, fluorescent dye).

-

Enzyme Activity Assay: To determine the effect of covalent modification on protein function.

-

-

General Protocol for an In-Cell Target Engagement Assay

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with the sulfonyl fluoride probe at various concentrations for a specified duration.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

-

Click Chemistry (if the probe has an alkyne or azide handle):

-

To the cell lysate, add the corresponding click chemistry reaction partners (e.g., biotin-azide and copper catalyst for an alkyne-containing probe).

-

Incubate to allow the click reaction to proceed.

-

-

Affinity Purification and Analysis:

-

Use streptavidin beads to pull down the biotin-labeled proteins.

-

Elute the captured proteins and analyze them by SDS-PAGE and Western blotting or by mass spectrometry for target identification.

-

Visualizations

Caption: A generalized experimental workflow for identifying protein targets of a sulfonyl fluoride probe.

Caption: A schematic of a generic signaling pathway being inhibited by a covalent inhibitor.

Conclusion

This compound belongs to a promising class of compounds with significant potential in chemical biology and drug discovery. While specific data for this compound is scarce, the general understanding of sulfonyl fluorides as versatile covalent probes provides a strong basis for its investigation. Researchers working with this and related compounds must adhere to strict safety protocols due to their potential hazards. The experimental workflows and conceptual diagrams provided in this guide offer a framework for the rational design of experiments aimed at elucidating the biological targets and therapeutic potential of this compound.

References

- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SuFEx Click Chemistry Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a cornerstone of modern "click chemistry," a concept for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry.[1][2] Introduced by Sharpless and coworkers in 2014, SuFEx represents a second generation of click reactions, prized for its reliability, high yields, and broad functional group tolerance.[3][4] At its core, SuFEx involves the reaction of a sulfur(VI) fluoride compound with a nucleophile, leading to the formation of a highly stable covalent bond.[5] The unique stability and reactivity profile of the S-F bond allows for its use in a wide range of applications, from drug discovery and chemical biology to materials science and polymer chemistry.[6][7]

The power of SuFEx lies in the latent reactivity of the sulfonyl fluoride group (-SO₂F). While exceptionally stable under many conditions, including in the presence of water and resistant to reduction, its electrophilicity can be unleashed under specific catalytic conditions to react with a variety of nucleophiles.[5][8] This "sleeping beauty" reactivity allows for highly selective transformations in complex chemical environments.[9]

This technical guide provides a comprehensive overview of the core SuFEx reagents, their synthesis, reactivity, and applications, with a focus on providing practical information for researchers in the field.

Core SuFEx Reagents and Their Properties

A variety of SuFEx "hubs" and reagents have been developed, each with unique properties and applications. The most common classes of SuFEx reagents are sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides. More complex hubs like thionyl tetrafluoride (SOF₄) and ethenesulfonyl fluoride (ESF) offer multidimensional connectivity.[10]

Key SuFEx Hubs and Reagents:

-

Sulfuryl Fluoride (SO₂F₂): A gaseous reagent that is a fundamental building block for the synthesis of fluorosulfates and sulfamoyl fluorides from phenols and amines, respectively.[8]

-

Thionyl Tetrafluoride (SOF₄): A three-dimensional SuFEx hub that reacts with primary amines to form iminosulfur oxydifluorides, which can be further functionalized.[11][12]

-

Ethenesulfonyl Fluoride (ESF): A versatile reagent that can participate in Michael additions with nucleophiles, thereby introducing a sulfonyl fluoride moiety for subsequent SuFEx reactions.[5]

-

Aryl Sulfonyl Fluorides (Ar-SO₂F): A widely used class of reagents in SuFEx chemistry, often employed in the synthesis of covalent inhibitors and for bioconjugation.[2]

-

Aryl Fluorosulfates (Ar-O-SO₂F): Readily synthesized from phenols and SO₂F₂, these reagents are valuable for late-stage functionalization of bioactive molecules.[13]

-

Sulfamoyl Fluorides (R₂N-SO₂F): Formed from the reaction of secondary amines with SO₂F₂, these compounds serve as important connectors in SuFEx chemistry.[13]

The stability of the S-F bond is a key feature of SuFEx reagents. The homolytic bond dissociation energy of the S-F bond in SO₂F₂ is significantly higher (90.5 ± 4.3 kcal/mol) than that of the S-Cl bond in SO₂Cl₂ (46 ± 4 kcal/mol), making sulfonyl fluorides more resistant to reduction and thermolysis.[14]

Quantitative Data on SuFEx Reactions

The efficiency of SuFEx reactions is a hallmark of this chemistry, with many reactions proceeding to high yields under mild conditions. The following tables summarize representative quantitative data for the synthesis of key SuFEx reagents and their subsequent SuFEx reactions.

Table 1: Synthesis of Aryl Sulfonyl Fluorides

| Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Aryl Halides | 1. DABSO, PdCl₂(AmPhos)₂, Et₃N, iPrOH, 75 °C, 24 h; 2. NFSI | Moderate to Good | [15] |

| Aryldiazonium Salts | Na₂S₂O₅, Selectfluor | Good | [16] |

| Sulfonamides | Pyry-BF₄, MgCl₂, then KF, MeCN, 60 °C | Moderate to Very Good | [15] |

| Sulfonic Acids | Thionyl fluoride, DMF, 130 °C, 1 h | 90-99 | [17] |

| Diaryliodonium Salts | DABSO, KHF₂, Organophotocatalyst | Good | [16] |

| Aryl Thianthrenium Salts | Na₂S₂O₄, NFSI, Pd catalyst | Excellent | [18] |

Table 2: SuFEx Reactions with Various Nucleophiles

| SuFEx Reagent | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aryl Sulfonyl Fluoride | Phenol | BTMG, HMDS, MeCN, rt, 5 min | Aryl Sulfonate | Good | [19] |

| Aryl Sulfonyl Fluoride | Primary Amine | BTMG, MeCN, rt, 12 h | Sulfonamide | Good | [20] |

| Aryl Fluorosulfate | Phenol | DBU, MeCN, rt | Aryl Sulfate | >90 | [8] |

| Iminosulfur Oxydifluoride | Primary Amine | pH 7.3 aq. PBS buffer, 37 °C, 12 h | Sulfamide | up to 98 | [12] |

| Iminosulfur Oxydifluoride | Phenol | pH 8.0 aq. buffer, 37 °C, 16 h | Sulfurofluoridoimidate | 95-99 | [12] |

| Ethenesulfonyl Fluoride | Thiol, then Phenol | Et₃N, then Cs₂CO₃, MeCN, rt, 16 h | Thioether Sulfonate | Good | [21] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of SuFEx chemistry. Below are protocols for key experiments.

Protocol 1: Synthesis of an Aryl Sulfonyl Fluoride from a Sulfonyl Chloride

This protocol is adapted from the work of Bianchi and coworkers.[15]

Materials:

-

Aryl sulfonyl chloride (1.0 mmol)

-

Potassium fluoride (KF, 2.0 mmol)

-

18-crown-6 ether (0.1 mmol)

-

Acetonitrile (MeCN, 10 mL)

Procedure:

-

To a stirred solution of the aryl sulfonyl chloride in acetonitrile, add potassium fluoride and 18-crown-6 ether.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove excess KF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl sulfonyl fluoride.

Protocol 2: In Situ Late-Stage Functionalization of a Phenolic Drug with Sulfuryl Fluoride (SO₂F₂)

This protocol is based on the work of Wu and colleagues for high-throughput synthesis.[1][22]

Materials:

-

Phenolic drug stock solution (10 mM in DMSO, 10 µL, 0.1 µmol)

-

Saturated solution of SO₂F₂ in acetonitrile (~4 mg/mL, 100 µL)

-

Triethylamine (TEA, 1 µmol in 10 µL MeCN)

-

96-well plate

Procedure:

-

To each well of a 96-well plate containing the phenolic drug stock solution, add the saturated solution of SO₂F₂ in acetonitrile.

-

Add the triethylamine solution to each well.

-

Seal the 96-well plate and leave it at room temperature for 12 hours.

-

After the reaction, remove the solvent in vacuo.

-

Dissolve the crude product in DMSO (e.g., 10 µL for a final concentration of ~10 mM) for direct use in biological assays.

-

Analyze the product and yield by LC-MS.

Protocol 3: Bioconjugation of an Iminosulfur Oxydifluoride to a Protein

This protocol is adapted from a method for modifying bovine serum albumin (BSA).[12]

Materials:

-

Bovine serum albumin (BSA) solution (15 µM in pH 7.3 PBS)

-

Alkyne-bearing iminosulfur oxydifluoride (1-100 equivalents)

-

Phosphate-buffered saline (PBS), pH 7.3

Procedure:

-

To the BSA solution, add the desired amount of the iminosulfur oxydifluoride reagent.

-

Incubate the reaction mixture for 1 hour at 25 °C.

-

Purify the resulting BSA-SuFEx bioconjugate using a suitable method, such as size-exclusion chromatography.

-

Analyze the purified conjugate by liquid chromatography-mass spectrometry (LC-MS) to confirm the modification.

Visualizing SuFEx Chemistry: Diagrams and Workflows

Visual representations are essential for understanding the complex relationships and processes in SuFEx chemistry. The following diagrams were generated using the DOT language.

Conclusion

SuFEx click chemistry has established itself as a powerful and versatile tool in the modern chemist's toolbox. The unique reactivity of the sulfur(VI)-fluoride bond, combined with the development of a diverse range of SuFEx reagents and catalysts, has enabled rapid and reliable access to a vast chemical space. For researchers, scientists, and drug development professionals, SuFEx offers a robust platform for late-stage functionalization, covalent inhibitor design, bioconjugation, and the synthesis of novel materials. As research in this area continues to expand, the applications of SuFEx are poised to make an even greater impact across various scientific disciplines.

References

- 1. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]

- 6. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. SuFEx Handle Fragment Library [otavachemicals.com]

- 8. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.monash.edu [research.monash.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thieme-connect.com [thieme-connect.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Post-polymerization modification of ROMP-derived polymers using SuFEx click reactions - American Chemical Society [acs.digitellinc.com]

- 17. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. chemrxiv.org [chemrxiv.org]

- 22. SuFEx – a selectively triggered chemistry for fast, efficient and equimolar polymer–polymer coupling reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

The Role of Sulfonyl Fluorides as Chemical Probes: A Technical Guide

Introduction

In the landscape of chemical biology and drug discovery, the quest for precise and effective tools to interrogate biological systems is paramount. Among the arsenal of chemical probes, those capable of forming stable, covalent bonds with their protein targets have emerged as invaluable assets for target identification, validation, and the development of potent therapeutics. While traditional covalent strategies have heavily focused on the nucleophilic cysteine residue, its low abundance in protein binding sites presents a significant limitation.[1][2][3] This has spurred the exploration of alternative electrophilic "warheads."

Sulfonyl fluorides (SFs) have risen to prominence as a uniquely privileged class of electrophiles.[4][5] Possessing a finely tuned balance of aqueous stability and reactivity, they can engage a broader range of nucleophilic amino acid residues beyond cysteine, including serine, threonine, tyrosine, lysine, and histidine.[6][7][8] This versatility significantly expands the "ligandable" proteome, opening new avenues for research and drug development.[1][3] The underlying mechanism for their reactivity is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a concept that has rapidly become a cornerstone of modern click chemistry.[9][10][11] This guide provides an in-depth technical overview of sulfonyl fluorides, detailing their mechanism of action, reactivity profile, applications, and the experimental protocols central to their use.

Core Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The utility of sulfonyl fluorides as chemical probes is rooted in the SuFEx reaction. This process involves the attack of a nucleophilic amino acid side chain on the electrophilic sulfur(VI) center of the sulfonyl fluoride moiety. The highly electronegative fluorine atom acts as an excellent leaving group, facilitating the formation of a stable sulfonate or sulfonamide bond between the probe and the protein.[12] This reaction is highly efficient and specific within the context of a protein binding pocket, where proximity and favorable orientation accelerate the covalent modification.[2] Unlike sulfonyl chlorides, sulfonyl fluorides are resistant to reduction and exhibit greater thermodynamic stability, making them more robust tools for biological experiments.[4]

Caption: General mechanism of protein labeling via the SuFEx reaction.

Reactivity Profile with Amino Acid Residues

A key advantage of sulfonyl fluorides is their ability to react with a variety of nucleophilic amino acid residues, significantly broadening their applicability compared to cysteine-focused probes.[4] The specific residue targeted is often determined by the microenvironment of the protein's binding site, which can enhance the nucleophilicity of a particular side chain.[2][6]

-

Serine and Threonine: The initial discovery of sulfonyl fluoride reactivity was with the catalytic serine in proteases.[6] Probes like Phenylmethylsulfonyl fluoride (PMSF) and (2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) are classical serine protease inhibitors.[4]

-

Tyrosine and Lysine: SFs form highly stable adducts with tyrosine and lysine residues.[9][13] Many modern SF probes are designed to target these residues, which are frequently found in ligand-binding pockets, including the conserved catalytic lysine in the ATP binding site of kinases.[6][14]

-

Histidine: Histidine residues can also be targeted by sulfonyl fluoride probes, with the resulting adducts being stable.[6][10]

-

Cysteine: While sulfonyl fluorides react rapidly with cysteine, the resulting thio-sulfonate ester adduct is often unstable under physiological conditions and can be hydrolyzed.[9][10][13] This makes them generally unsuitable for durable, long-term inhibition via cysteine targeting.

Caption: Reactivity of sulfonyl fluorides with various nucleophilic amino acids.

Data Presentation: Stability and Reactivity

The effectiveness of a sulfonyl fluoride probe depends on its intrinsic reactivity and its stability in aqueous buffers. Highly reactive probes may suffer from rapid hydrolysis, limiting their ability to reach their intended target in a cellular context.[13] The reactivity can be predictably modulated by altering the electronic properties of the probe's aryl group.[9][13]

Table 1: Summary of Amino Acid Reactivity and Adduct Stability

| Amino Acid Residue | Reactivity with Sulfonyl Fluoride | Adduct Stability | Common Targets |

|---|---|---|---|

| Serine (Ser) | Moderate to High (context-dependent) | Stable | Serine Proteases, Hydrolases |

| Threonine (Thr) | Moderate (less reactive than Ser) | Stable | Proteasome Subunits |

| Tyrosine (Tyr) | Moderate to High (context-dependent) | Stable | Kinases, GSTs, various enzymes |

| Lysine (Lys) | Moderate (context-dependent) | Stable | Kinases (ATP-binding site), Dehydrogenases |

| Histidine (His) | Moderate (context-dependent) | Stable | E3 Ligases (e.g., Cereblon) |

| Cysteine (Cys) | High | Unstable | Not a primary target for durable inhibition |

Table 2: Hydrolytic Stability of Representative Sulfonyl Fluoride Warheads

| Warhead Structure | Name | Half-life at pH 7 (hours)[14] | Half-life at pH 8 (hours)[14] | Notes |

|---|---|---|---|---|

| Phenyl-SO₂F | Benzenesulfonyl fluoride | > 100 | > 100 | Very stable, low reactivity. |

| 4-CN-Phenyl-SO₂F | 4-Cyanobenzenesulfonyl fluoride | 90 | 27 | Electron-withdrawing group increases reactivity. |

| 4-NO₂-Phenyl-SO₂F | 4-Nitrobenzenesulfonyl fluoride | 10 | 4 | Highly reactive, lower stability. |

| N-Methyl-N-Phenylsulfamoyl fluoride | - | > 100 | > 100 | Sulfamoyl fluorides are generally very stable. |

| Phenylmethylsulfonyl fluoride (PMSF) | PMSF | ~2 (at pH 7.5)[4] | ~0.6 (at pH 8.0)[4] | Common but hydrolytically unstable protease inhibitor. |

Applications in Chemical Proteomics

One of the most powerful applications of sulfonyl fluoride probes is in chemical proteomics, particularly for Activity-Based Protein Profiling (ABPP). This technique aims to identify and quantify the active members of entire enzyme families or to map the targets of a specific inhibitor directly in complex biological systems, such as cell lysates or living cells.[15][16]

The typical workflow involves a sulfonyl fluoride probe equipped with a "clickable" handle, such as a terminal alkyne or azide.[6] This handle allows for the covalent attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via click chemistry after the probe has labeled its protein targets. The tagged proteins can then be enriched and subsequently identified and quantified using mass spectrometry.

Caption: Standard workflow for chemoproteomic profiling with a sulfonyl fluoride probe.

Experimental Protocols

Protocol 1: General Procedure for Chemoproteomic Profiling in Live Cells

This protocol outlines a typical experiment for identifying the cellular targets of a sulfonyl fluoride probe.

-

Cell Culture and Probe Treatment:

-

Culture cells (e.g., HEK293T, Jurkat) to a density of approximately 1-5 x 10⁶ cells/mL.

-

Treat the cells with the alkyne-functionalized sulfonyl fluoride probe (e.g., at 1-10 µM final concentration) or a DMSO vehicle control.

-

Incubate for a specified time (e.g., 1-2 hours) at 37 °C.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Lyse the cell pellet in an appropriate lysis buffer (e.g., RIPA buffer containing protease inhibitors) on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4 °C. Collect the supernatant.

-

-

Click Chemistry (CuAAC Reaction):

-

To the proteome (~1 mg of protein), add the click-chemistry reagents in sequence: biotin-azide tag, TCEP (reducing agent), TBTA ligand (to stabilize Cu(I)), and finally copper(II) sulfate.

-

Incubate the reaction for 1 hour at room temperature to attach the biotin reporter tag to the probe-labeled proteins.

-

-

Protein Enrichment:

-

Add streptavidin-agarose beads to the reaction mixture.

-

Incubate for 1-2 hours at room temperature with rotation to allow the biotinylated proteins to bind to the beads.

-

Wash the beads extensively with buffer (e.g., PBS with 0.1% SDS) to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Add sequencing-grade trypsin and incubate overnight at 37 °C to digest the proteins into peptides.

-

-

Mass Spectrometry and Data Analysis:

-

Collect the supernatant containing the peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the resulting spectra against a protein database (e.g., Swiss-Prot) to identify the proteins that were labeled by the sulfonyl fluoride probe. Compare results from the probe-treated sample to the vehicle control to determine specific targets.

-

Protocol 2: In Vitro Labeling of a Purified Protein

This protocol is used to confirm the covalent modification of a specific protein of interest.

-

Reaction Setup:

-

Incubate the purified protein (e.g., 1-5 µM) with the sulfonyl fluoride probe (e.g., 10-50 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

-

Incubate at room temperature or 37 °C for a time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Quenching and Sample Preparation:

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

-

Analysis by Intact Protein Mass Spectrometry:

-

Desalt the protein samples from different time points using a C4 ZipTip.

-

Analyze the samples by LC-MS to determine the mass of the intact protein.

-

A mass shift corresponding to the mass of the sulfonyl fluoride probe will confirm covalent modification.

-

-

Identification of Modification Site (Peptide Mapping):

-

Run the labeled protein sample on an SDS-PAGE gel and excise the corresponding band.

-

Perform an in-gel digest with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Search the data for peptides with a mass modification corresponding to the probe, which will identify the specific amino acid residue that was labeled.

-

Conclusion and Future Outlook

Sulfonyl fluorides have cemented their role as indispensable chemical probes in modern chemical biology and drug discovery.[5][17] Their unique reactivity profile, which extends beyond cysteine to a host of other nucleophilic residues, has dramatically expanded the druggable proteome.[1] The robustness of the SuFEx reaction and the tunability of the SF warhead provide a versatile platform for designing highly specific covalent inhibitors and activity-based probes.[9][13] From mapping ligandable hotspots across the proteome to validating drug targets in living cells, sulfonyl fluorides offer unparalleled utility.[2][15] As synthetic methodologies continue to advance and our understanding of the structural requirements for context-specific reactivity deepens, the rational design of next-generation sulfonyl fluoride probes will undoubtedly accelerate the discovery of novel therapeutics and provide deeper insights into complex biological processes.[3][18]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 7. Sulfonyl Fluorides - Enamine [enamine.net]

- 8. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. Structure-based design and analysis of SuFEx chemical probes - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Nitropyridine-2-sulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of a proposed synthetic pathway for 4-Nitropyridine-2-sulfonyl fluoride, a potentially valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, single-step synthesis protocol in the current literature, a multi-step approach is detailed, commencing from readily available 2-chloropyridine. The protocol is divided into four main stages: N-oxidation, nitration, deoxygenation, and a proposed nucleophilic aromatic substitution followed by conversion to the final sulfonyl fluoride. Each step is accompanied by a detailed experimental protocol, a summary of required reagents and their properties, and relevant safety information.

Introduction